molecular formula C11H16ClNO3S B4471867 [(4-Chloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

[(4-Chloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B4471867
M. Wt: 277.77 g/mol
InChI Key: MQDPZDFRNLLAMB-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a chlorinated aromatic ring and a hydroxyethylamine moiety

Future Directions

Indole derivatives, which include sulfonamides, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Therefore, “4-chloro-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide” and similar compounds may have potential applications in drug discovery and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)sulfonylamine typically involves the following steps:

    Nitration of 4-Chloro-3-methylbenzene: The starting material, 4-chloro-3-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The resulting amine is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide.

    Alkylation: Finally, the sulfonamide is alkylated with 1-bromo-2-hydroxyethane under basic conditions to yield (4-Chloro-3-methylphenyl)sulfonylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: (4-Chloro-3-methylphenyl)sulfonylamine.

    Reduction: (4-Chloro-3-methylphenyl)sulfanylamine.

    Substitution: (4-Amino-3-methylphenyl)sulfonylamine or (4-Mercapto-3-methylphenyl)sulfonylamine.

Scientific Research Applications

(4-Chloro-3-methylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methylphenyl)sulfonylamine
  • (4-Chloro-3-methylphenyl)sulfanylamine
  • (4-Amino-3-methylphenyl)sulfonylamine

Uniqueness

(4-Chloro-3-methylphenyl)sulfonylamine is unique due to its combination of a sulfonamide group with a hydroxyethylamine moiety, which provides a distinct set of chemical properties and potential applications. The presence of the chlorine atom on the aromatic ring also allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-chloro-N-(1-hydroxybutan-2-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-3-9(7-14)13-17(15,16)10-4-5-11(12)8(2)6-10/h4-6,9,13-14H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDPZDFRNLLAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Chloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
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[(4-Chloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
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[(4-Chloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
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[(4-Chloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
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[(4-Chloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
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[(4-Chloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

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